molecular formula C23H27N3O3S2 B2665364 N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 315710-72-6

N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2665364
CAS No.: 315710-72-6
M. Wt: 457.61
InChI Key: WCRKOYCIJSVGIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structural components This compound features a phenethyl group substituted with methoxy groups at the 3 and 4 positions, linked to an acetamide moiety Additionally, it contains a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine ring system, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Phenethyl Intermediate: The starting material, 3,4-dimethoxyphenethylamine, is synthesized through the methylation of 3,4-dihydroxyphenethylamine using methyl iodide in the presence of a base such as potassium carbonate.

    Construction of the Thieno[2,3-d]pyrimidine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and ethyl acetoacetate, under acidic conditions to form the thieno[2,3-d]pyrimidine core.

    Thioether Formation: The phenethyl intermediate is then reacted with the thieno[2,3-d]pyrimidine derivative in the presence of a thiolating agent like thiourea to form the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could be explored for use in organic electronics or as a precursor for advanced materials.

    Biological Research: It can be used as a probe to study biochemical pathways or as a ligand in receptor binding studies.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide: can be compared with other compounds containing the thieno[2,3-d]pyrimidine core or phenethylamine derivatives.

    Phenethylamine Derivatives: Compounds like 3,4-methylenedioxyphenethylamine (MDMA) or 3,4-dimethoxyphenethylamine (DMPEA) share structural similarities but differ in their functional groups and biological activities.

    Thieno[2,3-d]pyrimidine Derivatives: Compounds such as thienopyrimidine-based kinase inhibitors, which are used in cancer therapy, share the core structure but have different substituents and applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities or material properties not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-14-25-22(21-16-6-4-5-7-19(16)31-23(21)26-14)30-13-20(27)24-11-10-15-8-9-17(28-2)18(12-15)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKOYCIJSVGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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